1-(4-Nitrophenyl)cyclohexanecarboxylic acid
Overview
Description
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15NO4 . It is derived from cyclohexanecarboxylic acid, which is the carboxylic acid of cyclohexane .
Molecular Structure Analysis
The molecular structure of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid can be represented by the IUPAC Standard InChI: InChI=1S/C13H15NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h6-10H,1-5H2 .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid is 249.2625 . Other physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Structural and Conformation Studies
- The structure and conformation of related compounds, such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been analyzed using X-ray methods. These studies provide insights into the molecular geometry and interactions of similar nitrophenyl compounds, which can be relevant for understanding 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Korp, Bernal, & Fuchs, 1983).
Mesomorphism and Dielectric Properties 2. Research on phenyl 4-alkylbiphenyl-4′-carboxylates and phenyl 4 (4-alkylphenyl) cyclohexanecarboxylates, which are structurally similar to 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, indicates their potential in forming nematic and smectic mesophases, impacting material science applications (Karamysheva, Kovshev, & Barnik, 1976).
Chemical Synthesis and Reactivity 3. Studies on the synthesis of compounds like cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid show the reactivity and potential pharmaceutical applications of cyclohexanecarboxylic acid derivatives (Johnston, McCaleb, Rose, & Montgomery, 1984).
- Research on the nitration of 2-phenylcyclohexanone to produce compounds like 2-(4'-nitrophenyl)cyclohexanone explores the reactivity of similar structures under different chemical conditions, which can be applied to understand the reactivity of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Bell, 1978).
Material Science and Coordination Chemistry 5. The coordination chemistry of cyclohexanepolycarboxylate ligands, including cyclohexanecarboxylic acid derivatives, has been studied for potential applications in materials science, particularly as magnetic materials (Lin & Tong, 2011).
Pharmaceutical Research 6. In pharmaceutical research, the synthesis and evaluation of fluorine-18-labeled 5-HT1A antagonists using various acids, including cyclohexanecarboxylic acid derivatives, have been investigated for their biological properties (Lang et al., 1999).
Enantioselective Reactions 7. A novel chiral ionic liquid based on camphorsulfonic acid promotes enantioselective aldol reactions, indicating potential applications in stereoselective synthesis (Zhou et al., 2008).
Corrosion Inhibition 8. The electrochemical and DFT study on the inhibition of 316L stainless steel corrosion in acidic medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole demonstrates the potential application of similar nitrophenyl compounds in corrosion prevention (Ehsani et al., 2014).
properties
IUPAC Name |
1-(4-nitrophenyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)13(8-2-1-3-9-13)10-4-6-11(7-5-10)14(17)18/h4-7H,1-3,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTDZONBGWSSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)cyclohexanecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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